molecular formula C21H28N2O2 B11318717 4-butyl-N-(8-methoxy-5-quinolinyl)cyclohexanecarboxamide

4-butyl-N-(8-methoxy-5-quinolinyl)cyclohexanecarboxamide

Cat. No.: B11318717
M. Wt: 340.5 g/mol
InChI Key: GYAIUTZZKHQYNH-UHFFFAOYSA-N
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Description

4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 8-methoxyquinoline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with butylamine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Scientific Research Applications

4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide can be compared with other quinoline derivatives such as:

The uniqueness of 4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

4-butyl-N-(8-methoxyquinolin-5-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H28N2O2/c1-3-4-6-15-8-10-16(11-9-15)21(24)23-18-12-13-19(25-2)20-17(18)7-5-14-22-20/h5,7,12-16H,3-4,6,8-11H2,1-2H3,(H,23,24)

InChI Key

GYAIUTZZKHQYNH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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